molecular formula C11H14N2O5 B14383423 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-YL)prop-2-enoate CAS No. 90147-33-4

2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-YL)prop-2-enoate

Cat. No.: B14383423
CAS No.: 90147-33-4
M. Wt: 254.24 g/mol
InChI Key: HKXSFQCAFTXHSK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is an organic compound that features a nitrofuran moiety and a dimethylaminoethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-nitrofuran-2-yl)prop-2-enoic acid with 2-(dimethylamino)ethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity. The reaction mixture is typically purified by distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the nitrofuran ring.

    Reduction: 2-(Dimethylamino)ethyl 3-(5-aminofuran-2-yl)prop-2-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate has been studied for its potential antimicrobial properties. It has shown activity against a range of bacterial strains, including Mycobacterium tuberculosis . Additionally, derivatives of this compound have been explored for their potential use as antituberculosis agents . The compound’s ability to inhibit bacterial growth makes it a promising candidate for further research in medicinal chemistry.

Mechanism of Action

The antimicrobial activity of 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is believed to be due to its ability to interfere with bacterial enzyme systems. Specifically, it has been shown to inhibit arylamine N-acetyltransferase, an enzyme essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enamide
  • 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoic acid

Uniqueness

Compared to similar compounds, 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate stands out due to its ester functional group, which can be easily modified to create a variety of derivatives. This flexibility allows for the exploration of different chemical properties and biological activities, making it a versatile compound for research and development.

Properties

CAS No.

90147-33-4

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C11H14N2O5/c1-12(2)7-8-17-11(14)6-4-9-3-5-10(18-9)13(15)16/h3-6H,7-8H2,1-2H3

InChI Key

HKXSFQCAFTXHSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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